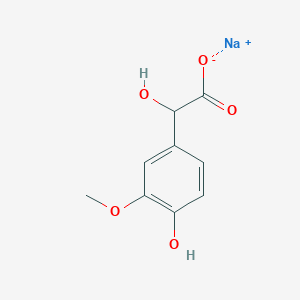

Sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate

Description

Properties

CAS No. |

79427-93-3 |

|---|---|

Molecular Formula |

C9H9NaO5 |

Molecular Weight |

220.15 g/mol |

IUPAC Name |

sodium;2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate |

InChI |

InChI=1S/C9H10O5.Na/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13;/h2-4,8,10-11H,1H3,(H,12,13);/q;+1/p-1 |

InChI Key |

ZJANQYKWENCPTE-UHFFFAOYSA-M |

Canonical SMILES |

COC1=C(C=CC(=C1)C(C(=O)[O-])O)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

-

Reagents : HMPA (1 equiv), aqueous NaOH (1.05–1.1 equiv).

-

Solvent : Water or water-ethanol mixtures (70:30 v/v).

-

Temperature : Room temperature (20–25°C) to 50°C.

-

pH Control : Maintain pH 7–8 using titration; excess NaOH reduces purity.

The reaction proceeds via proton transfer, where NaOH deprotonates the carboxylic acid group:

Yields exceed 90% under optimized conditions.

Purification Techniques

Post-neutralization, purification involves:

-

Recrystallization : Dissolve crude product in hot ethanol (95%), cool to −20°C, and filter.

-

Liquid-Liquid Extraction : For industrial scales, ethyl acetate removes unreacted HMPA.

-

Lyophilization : Freeze-drying aqueous solutions produces a stable powder.

Alternative Synthesis via Cyanide-Mediated Routes

A patent-derived method synthesizes related nitriles, adaptable for Na-HMPA production.

Reaction of Vanillyl Alcohol with Sodium Cyanide

-

Reagents : Vanillyl alcohol (1 equiv), NaCN (1.2 equiv).

-

Solvent : N,N-Dimethylformamide (DMF).

The reaction forms 4-hydroxy-3-methoxyphenylacetonitrile, hydrolyzed to HMPA using HCl, followed by NaOH neutralization.

Yield and Challenges

-

Yield : 68% for nitrile intermediate; overall yield ~50% after hydrolysis.

-

Challenges : Toxicity of NaCN necessitates strict safety protocols.

Industrial-Scale Production

Continuous Flow Reactor Systems

Economic and Environmental Considerations

-

Cost Drivers : NaOH ($0.50/kg), HMPA ($120/kg).

-

Waste Management : Ethanol recovery (≥85%) reduces environmental impact.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability | Safety Concerns |

|---|---|---|---|---|

| NaOH Neutralization | 90–95 | ≥99 | High | Low |

| Cyanide Route | 50 | 95 | Moderate | High (NaCN toxicity) |

| Industrial Flow | 92 | 98 | Very High | Moderate (high-pressure) |

Quality Control and Characterization

Analytical Techniques

Scientific Research Applications

Pharmaceutical Applications

Sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate is primarily recognized for its potential therapeutic properties. Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antioxidant Properties : The phenolic structure is associated with antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress in biological systems. This property is crucial in developing formulations aimed at preventing oxidative damage in cells .

- Anti-inflammatory Effects : Some studies suggest that derivatives of this compound may possess anti-inflammatory properties. These effects can be beneficial in treating conditions characterized by inflammation, such as arthritis or other chronic inflammatory diseases .

- Antimicrobial Activity : There is evidence that related phenolic compounds exhibit antimicrobial properties against a range of pathogens. This makes sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate a candidate for use in topical antiseptics or preservatives in pharmaceutical formulations .

Food Technology Applications

In the food industry, sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate may serve several purposes:

- Flavoring Agent : The compound has been explored for its flavor-enhancing properties. It can be utilized to mask undesirable flavors or enhance pleasant taste sensations in food products .

- Preservative : Due to its antimicrobial properties, it may also act as a natural preservative, extending the shelf life of food products by inhibiting microbial growth .

Environmental Applications

The environmental implications of sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate are noteworthy:

- Biodegradability : Studies have indicated that compounds with similar structures can degrade in aquatic environments, making them suitable for use in eco-friendly formulations. Their breakdown products are often less toxic than the original compounds, which is advantageous for environmental sustainability .

Case Study 1: Antioxidant Activity Assessment

A study published in a peer-reviewed journal evaluated the antioxidant capacity of sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate using various assays. The results demonstrated significant radical scavenging activity, suggesting its potential use as an antioxidant agent in dietary supplements and functional foods.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial effects of sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate revealed that it effectively inhibited the growth of common foodborne pathogens, including Escherichia coli and Staphylococcus aureus. This finding supports its application as a natural preservative in food products.

Mechanism of Action

The mechanism of action of Sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate involves its interaction with cellular components, leading to various biochemical effects. It is known to act as an antioxidant by scavenging free radicals and reducing oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate (CAS 69322-01-6)

2-(4-Hydroxy-3-methoxyphenyl)acetic Acid (CAS 306-08-1)

Ethyl 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate (CAS 52058-11-4)

- Structural Difference : Ethyl ester derivative of the parent acid.

- Impact : Increased lipophilicity enhances membrane permeability, making it more suitable for topical applications or lipid-based drug delivery systems. However, esterases in vivo may hydrolyze it back to the free acid .

- Physicochemical Properties : LogP = 0.997 (indicating moderate lipophilicity), PSA = 75.99 Ų (polar surface area) .

3-Hydroxy-4-methoxycinnamic Acid (Synonym: 3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic acid)

- Structural Difference: Contains a propenoic acid (cinnamic acid) backbone instead of mandelic acid.

- Impact : The conjugated double bond in cinnamic acid derivatives enhances UV absorption, making them useful in photochemical studies. This compound is also a precursor in synthesizing antioxidants and anti-inflammatory agents .

- Source : Naturally derived from Cinnamomum cassia (cassia bark) .

Methyl (2R)-2-hydroxy-2-(4-methoxyphenyl)acetate (CAS 32174-38-2)

- Structural Difference : (R)-enantiomer with a methyl ester and 4-methoxyphenyl group (lacking the 4-hydroxy group).

- Impact: The stereochemistry and absence of a phenolic hydroxyl group reduce its antioxidant capacity but may improve metabolic stability in drug design .

- Purity : Typically supplied at 95% purity for enantioselective synthesis .

Key Comparative Data Table

Biological Activity

Sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate, also known as sodium ferulate, is a compound derived from ferulic acid, which is a naturally occurring phenolic compound found in various plants. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate can be represented as follows:

This compound features a hydroxyl group, a methoxy group, and a carboxylate group, contributing to its biological activity.

Pharmacological Properties

1. Antioxidant Activity

Sodium ferulate exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells. Studies have shown that it can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Table 1: Antioxidant Activity of Sodium Ferulate

| Assay Type | Result (IC50) |

|---|---|

| DPPH Scavenging | 20.5 μg/mL |

| ABTS Scavenging | 15.8 μg/mL |

| Lipid Peroxidation | Significant reduction |

2. Anti-inflammatory Effects

Sodium ferulate has been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is mediated through the suppression of NF-κB signaling pathways .

Case Study: In Vivo Anti-inflammatory Effects

In a study involving animal models of arthritis, sodium ferulate treatment resulted in reduced swelling and pain scores compared to control groups, indicating its potential as an anti-inflammatory agent .

The biological activity of sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate can be attributed to several mechanisms:

- Antioxidant Mechanism : By donating hydrogen atoms to free radicals, it neutralizes reactive species, thereby protecting cellular components from oxidative damage.

- Inhibition of Enzymatic Activity : It inhibits enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing the synthesis of inflammatory mediators .

Potential Therapeutic Applications

Given its biological activities, sodium ferulate has potential applications in various therapeutic areas:

- Cardiovascular Health : Its antioxidant properties may help protect against cardiovascular diseases by reducing oxidative stress and inflammation associated with atherosclerosis.

- Cancer Therapy : Preliminary studies suggest that sodium ferulate may enhance the efficacy of certain chemotherapeutic agents by reducing side effects and improving patient tolerance .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate, and how is purity validated?

- Methodology : The sodium salt is typically synthesized via acid-base neutralization of the parent acid (2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid) with sodium hydroxide. Purification involves recrystallization from aqueous ethanol. Purity is validated using HPLC (reverse-phase C18 column, UV detection at 280 nm) and NMR spectroscopy (e.g., verifying absence of unreacted starting materials) . For structural confirmation, X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is recommended to resolve potential ambiguities in stereochemistry .

Q. How does the sodium salt form influence solubility and stability compared to the free acid?

- Methodology : The sodium salt enhances aqueous solubility due to ionic dissociation, critical for biological assays. Stability studies should compare pH-dependent degradation in buffers (e.g., phosphate-buffered saline at pH 7.4 vs. acidic conditions). Thermal stability is assessed via thermogravimetric analysis (TGA), noting decomposition temperatures (~133–134°C for the free acid) . Storage recommendations include desiccated conditions at –20°C to prevent hydrolysis .

Q. What analytical techniques are optimal for quantifying this compound in complex matrices?

- Methodology : LC-MS/MS with electrospray ionization (ESI) in negative ion mode provides high sensitivity for quantification in biological samples. For simpler matrices (e.g., reaction mixtures), UV-Vis spectrophotometry at λ~270 nm (aromatic absorption) is cost-effective. Calibration curves must account for matrix effects, validated via spike-recovery experiments .

Advanced Research Questions

Q. How do stereochemical variations (e.g., D/L enantiomers) affect biological activity, and what methods resolve them?

- Methodology : Chiral separation is achieved using HPLC with a chiral stationary phase (e.g., amylose- or cellulose-based columns). Biological activity differences are tested via enzyme inhibition assays (e.g., tyrosinase, given structural similarity to mandelic acid derivatives). Racemic mixtures (DL-forms) require enantiomeric excess (ee) calculations using polarimetry or circular dichroism (CD) .

Q. What mechanistic insights exist for its redox behavior, particularly involving the phenolic hydroxyl group?

- Methodology : Cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) identifies oxidation potentials related to the catechol-like structure. Electron paramagnetic resonance (EPR) detects radical intermediates during oxidation. Isotopic labeling (e.g., deuterium at the hydroxyl group) can track hydrogen abstraction pathways .

Q. How can conflicting reports on its antioxidant activity in vitro vs. in vivo be reconciled?

- Methodology : Cross-validate assays (e.g., DPPH scavenging vs. cellular ROS assays) under standardized oxygen tension and pH. Consider pharmacokinetic factors (e.g., bioavailability, metabolism) using isotopic tracing (³H/¹⁴C-labeled compound) in animal models. Purity (>98%, per HPLC) must be confirmed to exclude confounding impurities .

Q. What crystallographic challenges arise in resolving its structure, and how are they addressed?

- Methodology : Single-crystal X-ray diffraction may face issues like twinning or disorder in the methoxy group. SHELXD (for phase problem resolution) and SHELXL (for refinement with restraints on bond lengths/angles) are critical. High-resolution data (≤1.0 Å) and low-temperature (100 K) measurements improve accuracy .

Q. How is this compound metabolized in microbial systems, and what tools identify pathway intermediates?

- Methodology : Use ¹³C-labeled sodium salt in microbial cultures, followed by GC-MS or NMR-based metabolomics to trace incorporation into aromatic degradation products (e.g., protocatechuic acid). Genetic knockout libraries (e.g., in E. coli) can identify enzymes responsible for demethylation or hydroxylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.